1-(difluoromethyl)-N-[(1-ethylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride
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Overview
Description
1-(Difluoromethyl)-N-[(1-ethylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride is a chemical compound with the molecular formula C4H6ClF2N3. It is known for its unique structure, which includes a difluoromethyl group and a pyrazole ring.
Preparation Methods
The synthesis of 1-(difluoromethyl)-N-[(1-ethylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride involves several steps. One common method is the difluoromethylation of heterocycles via a radical process. This process is significant due to its applicability in functionalizing diverse fluorine-containing heterocycles . The preparation typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as alkyl difluoroacetoacetate and methylhydrazine.
Reaction Conditions: The reaction conditions often include acidification of the sodium enolate of alkyl difluoroacetoacetate by carbonic acid generated in situ by reacting carbon dioxide with water.
Chemical Reactions Analysis
1-(Difluoromethyl)-N-[(1-ethylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethyl-substituted derivatives.
Esterification: It can undergo esterification reactions to form esters.
Addition: The compound can participate in addition reactions, leading to the formation of new compounds.
Methylation: Methylation reactions can be performed to introduce methyl groups into the compound.
Common reagents used in these reactions include oxidizing agents, esterification reagents, and methylating agents. The major products formed from these reactions are difluoromethyl-substituted derivatives, esters, and methylated compounds .
Scientific Research Applications
1-(Difluoromethyl)-N-[(1-ethylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-[(1-ethylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group and pyrazole ring play crucial roles in its activity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(Difluoromethyl)-N-[(1-ethylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride can be compared with other similar compounds, such as:
1-(Difluoromethyl)-1H-pyrazol-4-amine: This compound shares the difluoromethyl and pyrazole moieties but lacks the N-[(1-ethylpyrazol-3-yl)methyl] group.
3-Difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid: This compound has a similar difluoromethyl group but differs in its carboxylic acid functionality.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H14ClF2N5 |
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Molecular Weight |
277.70 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[(1-ethylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H13F2N5.ClH/c1-2-16-5-3-8(14-16)7-13-9-4-6-17(15-9)10(11)12;/h3-6,10H,2,7H2,1H3,(H,13,15);1H |
InChI Key |
HXIHDGDEOAKRFI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNC2=NN(C=C2)C(F)F.Cl |
Origin of Product |
United States |
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